4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-1-ethyl-2-methyl-1H-imidazole
Description
The compound 4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-1-ethyl-2-methyl-1H-imidazole (hereafter referred to as Compound A) is a heterocyclic molecule featuring:
- A 1-ethyl-2-methyl-1H-imidazole core, which provides a planar aromatic scaffold.
- A sulfonyl (-SO₂-) linker connecting the imidazole to a 3-membered azetidine ring.
- A 4-bromo-1H-pyrazole moiety attached to the azetidine via a methylene (-CH₂-) group.
This structure combines multiple pharmacophoric elements:
The imidazole ring is known for hydrogen-bonding interactions in biological systems .
The sulfonyl group enhances solubility and may participate in electrostatic interactions.
The 4-bromo-pyrazole group contributes halogen bonding and steric bulk, which can influence binding affinity .
Properties
IUPAC Name |
4-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]sulfonyl-1-ethyl-2-methylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN5O2S/c1-3-17-9-13(16-10(17)2)22(20,21)19-6-11(7-19)5-18-8-12(14)4-15-18/h4,8-9,11H,3,5-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVACPYPAOOCVGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1C)S(=O)(=O)N2CC(C2)CN3C=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds containing imidazole and pyrazole moieties have been known to exhibit a broad range of biological activities. For instance, some imidazole derivatives show antimicrobial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities. Similarly, pyrazole derivatives have shown potent antileishmanial and antimalarial activities.
Mode of Action
Compounds containing imidazole and pyrazole moieties are known to interact with various biological targets, leading to their diverse pharmacological effects. For instance, some 4-substituted pyrazoles have been shown to act as inhibitors of liver alcohol dehydrogenase.
Biochemical Pathways
Compounds containing imidazole and pyrazole moieties are known to interact with various biochemical pathways, leading to their diverse pharmacological effects.
Pharmacokinetics
It’s worth noting that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents, which could potentially influence its bioavailability.
Biological Activity
4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-1-ethyl-2-methyl-1H-imidazole is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound is characterized by its unique structural features, including a sulfonamide group and a brominated pyrazole moiety, which are known to influence its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It is believed to modulate enzyme activity and receptor binding, similar to other imidazole derivatives. The sulfonamide group may enhance its binding affinity to target proteins, while the brominated pyrazole moiety could facilitate interactions with nucleophilic sites in enzymes or receptors.
Antimicrobial Activity
Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-1-ethyl-2-methyl-1H-imidazole demonstrate efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.5 μg/mL |
| Compound B | Escherichia coli | 2 μg/mL |
| Compound C | Pseudomonas aeruginosa | 1 μg/mL |
Anticancer Activity
The potential anticancer properties of imidazole derivatives have also been explored. Some studies suggest that these compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways.
Case Study:
In a study examining the effects of imidazole derivatives on cancer cell lines, it was found that a related compound reduced cell viability in MCF-7 breast cancer cells by approximately 70% at a concentration of 10 μM after 48 hours of treatment. This effect was attributed to the compound's ability to activate caspase pathways, leading to programmed cell death.
Toxicity and Safety Profile
The safety profile of 4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}sulfonyl)-1-ethyl-2-methyl-1H-imidazole has not been extensively studied; however, related compounds often exhibit low toxicity in vitro. Further studies are necessary to evaluate the long-term effects and safety in vivo.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Comparisons
Key Observations:
- Halogen Substitution : Bromine at the para position (e.g., 4-bromophenyl in Compound A and 2-(4-bromophenyl)-1H-imidazole ) is common in antimicrobial and anticancer agents, likely due to its electron-withdrawing effects and enhanced lipophilicity.
- Heterocyclic Linkers : Compound A’s azetidine-sulfonyl linker distinguishes it from simpler imidazole derivatives. Similar linkers in thiazole-triazole hybrids (e.g., 9c ) improve metabolic stability and binding specificity.
- Ring Size : The azetidine (3-membered) in Compound A contrasts with larger rings (e.g., piperidine in ), which may reduce steric hindrance and improve bioavailability .
Computational and Crystallographic Data
- SHELX Refinement : Many analogues (e.g., ’s pyrazole derivative) use SHELXL for crystal structure determination, highlighting the importance of accurate conformational analysis .
- Docking Studies : Compounds like 9c and 9g () adopt specific poses in active sites, suggesting Compound A’s sulfonyl-azetidine linker could orient the bromo-pyrazole for optimal interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
